Cas no 27384-45-8 (5-(dimethylamino)pentan-2-ol)
5-(dimethylamino)pentan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-(dimethylamino)pentan-2-ol
- MFCD16146405
- EN300-133121
- G45739
- AKOS011219418
- CBA38445
- Z902046982
- 27384-45-8
- SCHEMBL557310
- SCHEMBL22894143
- 3-dimethylaminopropyl ethanol
-
- Inchi: 1S/C7H17NO/c1-7(9)5-4-6-8(2)3/h7,9H,4-6H2,1-3H3
- InChI Key: RMZCZIIPRKFFPZ-UHFFFAOYSA-N
- SMILES: OC(C)CCCN(C)C
Computed Properties
- Exact Mass: 131.131014166g/mol
- Monoisotopic Mass: 131.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 63.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 23.5Ų
5-(dimethylamino)pentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B401875-10mg |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B401875-50mg |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B401875-100mg |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-133121-0.05g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 0.05g |
$89.0 | 2023-07-07 | |
| Enamine | EN300-133121-0.1g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 0.1g |
$133.0 | 2023-07-07 | |
| Enamine | EN300-133121-0.25g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 0.25g |
$190.0 | 2023-07-07 | |
| Enamine | EN300-133121-0.5g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 0.5g |
$299.0 | 2023-07-07 | |
| Enamine | EN300-133121-1.0g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 1.0g |
$384.0 | 2023-07-07 | |
| Enamine | EN300-133121-2.5g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 2.5g |
$756.0 | 2023-07-07 | |
| Enamine | EN300-133121-5.0g |
5-(dimethylamino)pentan-2-ol |
27384-45-8 | 95% | 5.0g |
$1117.0 | 2023-07-07 |
5-(dimethylamino)pentan-2-ol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-(dimethylamino)pentan-2-ol
Introduction to 5-(dimethylamino)pentan-2-ol (CAS No. 27384-45-8)
5-(dimethylamino)pentan-2-ol, identified by its Chemical Abstracts Service (CAS) number 27384-45-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This aliphatic secondary amine features a pentyl chain with a dimethylamino substituent at the second carbon position, making it a versatile intermediate in synthetic chemistry. Its unique structural properties contribute to its utility in various applications, including the development of bioactive molecules and functional materials.
The compound’s molecular formula, C₈H₁₇NO, reflects its composition of eight carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The presence of the secondary amine functionality (–NH–) and the dimethylamino group (–N(CH₃)₂) imparts specific chemical reactivity, enabling its participation in nucleophilic substitution reactions, hydrogen bonding interactions, and coordination with metal ions. These characteristics make 5-(dimethylamino)pentan-2-ol a valuable building block for designing novel pharmacophores and molecular probes.
In recent years, advancements in drug discovery have highlighted the importance of structurally diverse aliphatic amines. 5-(dimethylamino)pentan-2-ol has been explored as a precursor in the synthesis of small-molecule drugs targeting neurological and inflammatory disorders. Its ability to serve as a chiral auxiliary or a ligand in asymmetric catalysis has also been investigated, particularly in the context of transition-metal-catalyzed reactions. The compound’s solubility profile in both polar and nonpolar solvents further enhances its applicability in diverse synthetic protocols.
One of the most compelling aspects of 5-(dimethylamino)pentan-2-ol is its role in medicinal chemistry research. Researchers have leveraged its structural motif to develop potential therapeutic agents with improved pharmacokinetic properties. For instance, derivatives of this compound have been examined for their ability to modulate enzyme activity and receptor binding affinity. The dimethylamino group, in particular, has been shown to enhance lipophilicity and metabolic stability, key factors in drug design.
The synthesis of 5-(dimethylamino)pentan-2-ol typically involves multi-step organic transformations, starting from readily available aldehydes or ketones. One common approach employs reductive amination, where an aldehyde or ketone reacts with an amine derivative followed by reduction to form the secondary amine. Alternatively, nucleophilic substitution reactions can be employed to introduce the dimethylamino group onto a suitable precursor. These synthetic strategies highlight the compound’s accessibility and adaptability for industrial-scale production.
Recent studies have also explored the biological activity of 5-(dimethylamino)pentan-2-ol itself. While not typically used as a lead compound due to potential off-target effects, it has been investigated as a tool compound for studying amine-mediated signaling pathways. Its structural similarity to more complex bioactive molecules allows researchers to probe mechanistic details without introducing excessive complexity into their experimental systems.
The compound’s utility extends beyond pharmaceutical applications into materials science and chemical research. Its ability to act as a ligand or co-ligand in catalytic systems has been exploited in the development of novel catalysts for organic transformations. Additionally, its role as a chiral building block has been explored in polymer chemistry, where it contributes to the formation of stereoregular polymers with tailored properties.
In conclusion, 5-(dimethylamino)pentan-2-ol (CAS No. 27384-45-8) is a multifaceted organic compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations and biological interactions, making it an indispensable tool for chemists and biologists alike. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further.
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